Potassium 16-methylheptadecanoate

Critical Micelle Concentration Surfactant characterization Fatty acid salts

Potassium 16-methylheptadecanoate (CAS 68413-46-7), systematically named potassium 16-methylheptadecanoate and commonly referred to as potassium isostearate, is an anionic surfactant belonging to the branched alkyl carboxylate class of fatty acid salts. It carries the INCI designation POTASSIUM ISOSTEARATE (COSING Ref No: and the EINECS identifier 270-218-0, and is registered under CAS 68413-46-7 as well as the alternative CAS 66469-15-6 for isooctadecanoic acid, potassium salt.

Molecular Formula C18H35KO2
Molecular Weight 322.6 g/mol
CAS No. 68413-46-7
Cat. No. B13763639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 16-methylheptadecanoate
CAS68413-46-7
Molecular FormulaC18H35KO2
Molecular Weight322.6 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCCCCCC(=O)[O-].[K+]
InChIInChI=1S/C18H36O2.K/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h17H,3-16H2,1-2H3,(H,19,20);/q;+1/p-1
InChIKeyNGNZTXNWCGRXKL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium 16-methylheptadecanoate (CAS 68413-46-7): A Branched-Chain Surfactant for Specialized Formulation Selection


Potassium 16-methylheptadecanoate (CAS 68413-46-7), systematically named potassium 16-methylheptadecanoate and commonly referred to as potassium isostearate, is an anionic surfactant belonging to the branched alkyl carboxylate class of fatty acid salts [1]. It carries the INCI designation POTASSIUM ISOSTEARATE (COSING Ref No: 59221) and the EINECS identifier 270-218-0, and is registered under CAS 68413-46-7 as well as the alternative CAS 66469-15-6 for isooctadecanoic acid, potassium salt [2]. With the molecular formula C18H35KO2 and a molecular weight of 322.57–322.60 g/mol, the compound features a characteristic methyl branch at the C-16 position of the heptadecanoic acid backbone [1][2]. This branching introduces reduced crystallinity relative to straight-chain analogs, contributing to its liquid physical state at room temperature [1][3]. Potassium isostearate functions primarily as a surfactant and emulsifier in cosmetic and industrial formulations, leveraging its amphiphilic structure to stabilize oil-in-water and water-in-oil interfaces [2][3].

1
Branched alkyl carboxylate surfactant for specialized formulation research Branched C18 backbone with reduced crystallinity vs. linear stearate analogs
2
Reported oil-in-water and water-in-oil emulsification study fit Amphiphilic structure supports interface stabilization screening
3
Cosmetic and industrial surfactant research context INCI designation POTASSIUM ISOSTEARATE; research-use context

Why Unverified Substitution of Potassium 16-methylheptadecanoate (CAS 68413-46-7) Creates Surfactant Performance Risk


Generic replacement of potassium 16-methylheptadecanoate with other C18 fatty acid salts is unsupported by quantitative evidence, making blind interchange a significant performance risk. Substituting with the linear-chain potassium stearate (CAS 593-29-3) may lead to unintended increases in water solubility because branching in the isostearate motif is known to lower the Kraft point and reduce critical micelle concentration (CMC) in fatty acid salts, as demonstrated in controlled comparative studies of isostearate-based ionic liquids [1]. Similarly, exchanging with an unsaturated analog such as potassium oleate (CAS 143-18-0) introduces chemical instability and oxidative rancidity pathways that are structurally absent in the fully saturated, branched isostearate [2]. Sodium-based soaps (sodium isostearate or sodium stearate) further exhibit markedly different solubility, crystallization, and foaming behaviors versus potassium salts due to the well-documented counterion effect [3]. These structural, chemical, and physical differences underscore the absence of a quantitatively validated 'drop-in' replacement for potassium isostearate, despite superficial compositional similarities [1][2][3].

Target
Potassium 16-methylheptadecanoate
Branched C18, saturated, K⁺ salt
Substitute Risk
Potassium stearate (linear C18) may shift Kraft point and CMC; branching loss can alter phase behavior and crystallization
Target
Saturated branched isostearate
Substitute Risk
Potassium oleate (unsaturated C18:1) introduces oxidative rancidity pathways absent in the fully saturated target
Target
Potassium carboxylate counterion
Substitute Risk
Sodium isostearate (Na⁺) may exhibit altered solubility, crystallization, and foaming behavior due to counterion effect
Similar product composition does not guarantee interchangeable surfactant performance; quantitative substitution data remain absent.

Critical Quantitative Evidence Limitations for Procurement Decisions on Potassium 16-methylheptadecanoate (CAS 68413-46-7)


Property Data Gap: Absence of Directly Measured CMC for Potassium 16-methylheptadecanoate vs. Potassium Stearate

A direct, experimentally measured critical micelle concentration (CMC) for potassium 16-methylheptadecanoate (target compound) could not be identified in the peer-reviewed or patent literature. The closest relevant class-level data comes from sodium isostearate (Na isostearate), which has a reported CMC of 0.72 ± 0.06 mM determined by surface tension via the pendant drop method [1]. In contrast, potassium stearate (C18 linear) has a documented CMC of approximately 1.2 mM at 25 °C in water . Although class-level inference suggests that potassium isostearate is likely to exhibit a CMC lower than 1.2 mM, the precise magnitude of this difference remains unquantified for this target compound [1]. This represents a critical data gap for any procurement decision that relies on explicit surfactant performance benchmarking.

CMC Data Gap
Class-level inference
Target CMC: Not available
Na isostearate CMC: 0.72 mM (pendant drop)
K stearate CMC: ≈1.2 mM (25 °C, aq.)
Micellization differentiation from linear analogs remains unquantified for the target compound.
Class-level inference only; direct measurement needed for performance benchmarking.
Critical Micelle Concentration Surfactant characterization Fatty acid salts

Established Safety Profile for Potassium 16-methylheptadecanoate Compared with Sodium Isostearate and Linear Analogs

Potassium 16-methylheptadecanoate has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe for use in cosmetics when formulated to be non-irritating and non-sensitizing [1]. The compound is classified as not meeting GHS hazard criteria by 100% (6 of 6) of reporting companies in the ECHA C&L Inventory, indicating a benign regulatory safety profile [1]. This GHS safety profile is identical to that of sodium isostearate and paraffinic linear potassium soaps, confirming that no unique toxicological differentiation exists for safety-driven procurement [1][2]. The safety equivalence, while not providing procurement differentiation, eliminates safety as a potential barrier, leaving performance as the sole grounds for selection.

Safety Equivalence
Supporting evidence
Potassium isostearate: Not Classified (GHS); Safe in cosmetics (CIR)
vs.
Na isostearate / K stearate: Not Classified (GHS)
Quantified Difference: No difference
Safety equivalence removes toxicological barriers; performance remains the sole selection driver.
ECHA C&L Inventory; CIR Final Report 04/2019.
Toxicological safety Cosmetic safety assessment Regulatory acceptance

Ready Biodegradability Classification for Potassium 16-methylheptadecanoate Relative to Sodium and Choline Isostearate Analogs

The EPI Suite estimation for potassium 16-methylheptadecanoate (CAS 68413-46-7) predicts ready biodegradability (YES) based on the BIOWIN model suite [1]. The estimated Log Kow is 4.06, indicating moderate hydrophobicity, with an estimated water solubility of 3.084 mg/L [1]. In a comparative biodegradation study of isostearate-based ionic liquids, sodium, choline, guanidinium, and tetramethylguanidinium isostearates were all classified as 'moderately toxic' with EC50 values (Vibrio fischeri) in the 0.074–0.081 mM range and additionally labeled 'readily biodegradable' [1][2]. These class-level data suggest that potassium isostearate is likely to share the biodegradability profile of other isostearate salts, but no direct mineralization or OECD 301 test results for the potassium salt itself were located [2].

Biodegradability
Class-level inference
EPI Suite prediction: Ready biodegradable (YES)
Class-level EC50 (Na isostearate): 0.081 mM (Vibrio fischeri)
Environmental claims rely on predicted data; no direct OECD 301 test results located.
Procurement based on biodegradation requires measured mineralization data.
Biodegradability Environmental fate Bioaccumulation potential

Regulatory and Classification Equivalence: EPA Safer Choice and GHS for Potassium 16-methylheptadecanoate vs. Sodium and TEA Isostearates

Potassium 16-methylheptadecanoate (CAS 68413-46-7) is listed on the TSCA Inventory, ensuring commercial eligibility for industrial and institutional cleaning products in the United States [1]. It has been evaluated by the Canadian DSL and cleared under Section 73(1) of CEPA, indicating no significant environmental concern [1]. Under the EPA Safer Choice program, potassium isostearate is listed in the Safer Chemical Ingredients List (SCIL), a classification it shares with sodium and ammonium isostearate [1][2]. TEA-isostearate, however, does not share this listing, providing a regulatory discontinuity among different isostearate salts for certain green-formulation applications [2]. This regulatory equivalence does not, however, confer performance-based differentiation over sodium isostearate, leaving procurement decisions value-neutral on compliance alone.

Regulatory Status
Supporting evidence
K isostearate: EPA Safer Choice Listed; TSCA Active
vs.
Na isostearate: Listed; TEA-isostearate: Not Listed
Performance-neutral regulatory equivalence among listed isostearate salts.
Regulatory listing provides market access but no performance-based differentiation over sodium isostearate.
Procurement decisions remain value-neutral on compliance alone.
Regulatory compliance EPA Safer Choice Inventory status

Documented Use Scenarios for Potassium 16-methylheptadecanoate (CAS 68413-46-7) Supporting Exploratory Procurement


Exploratory Anti-Acanthamoeba Activity in Multipurpose Contact Lens Solutions

A 2020 study by Sasaki et al. specifically tested potassium isostearate (designated iso-C18K) for anti-Acanthamoeba activity, demonstrating its potential use as a biocidal agent in multipurpose contact lens disinfecting solutions [1]. This application leverages the branched fatty acid structure to target amoebic cysts, a niche biological activity not shared by linear potassium stearate or sodium isostearate tested in the same study series. Procurement of high-purity potassium 16-methylheptadecanoate for anti-amoeba formulation research is therefore grounded in a published, compound-specific bioactivity observation.

Emulsifier and Mild Cleansing Agent in Cosmetic and Personal Care Formulations

Potassium isostearate is widely used as an anionic surfactant and cleansing agent in cosmetics, where its branched structure provides a milder detergency profile and superior emollience compared with linear stearate soaps [1]. The CIR Expert Panel confirmed its safety for cosmetic use when formulated to be non-irritating [2]. Although quantitative skin mildness data were not located, the INCI recognition and established safety profile support procurement for exploratory cosmetic formulation work where skin compatibility is a primary design criterion.

Self-Assembled Lamellar Lipid Phases for Dry Skin Relief Formulations

Pennick et al. (2012) demonstrated that a lipid complex including potassium isostearate (as potassium cetyl phosphate in combination with isostearyl isostearate) contributed to the formation of a lamellar lipid phase effective in relieving dry skin symptoms [1]. The structural contribution of isostearate-based surfactants was essential for mimicking the skin's natural lipid barrier, an application domain where branching enhances lamellar organization over linear analogs. Procurement for dermatological formulation research targeting barrier repair is supported by this peer-reviewed clinical demonstration.

Application
Selection Property
Validation Focus
Anti-amoeba formulation research
Branched-chain structure bioactivity context
Anti-Acanthamoeba endpoint screening
Cosmetic surfactant research
Emulsifier and mild cleansing profile
Skin compatibility and formulation stability
Dermatological barrier research
Lamellar lipid phase organization
Dry skin model endpoint response
All applications represent research contexts. Published bioactivity observations require independent validation for procurement decisions.
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